molecular formula C12H10ClF2NO B2992806 (E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one CAS No. 478040-82-3

(E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one

Cat. No.: B2992806
CAS No.: 478040-82-3
M. Wt: 257.66
InChI Key: YKXKVXYFTOPCBS-SOFGYWHQSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an indole group. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the indole group and the difluoro-3-buten-2-one group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indoles are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions at the C3 position .

Scientific Research Applications

Synthesis of Substituted Indolines and Indoles

A study by Dunetz and Danheiser (2005) explored the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes to afford substituted indolines. These indolines can undergo oxidation to produce corresponding indoles, which are significant in the development of pharmaceuticals and complex organic molecules. The process involves the assembly of cycloaddition substrates from derivatives of 3-butynylamine, indicating the relevance of compounds like (E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one in creating indoline and indole frameworks essential for medicinal chemistry (Dunetz & Danheiser, 2005).

Fluorination Studies

Research by Umemoto et al. (2010) on the development of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrates the importance of understanding and applying complex fluorinated structures akin to this compound. These studies are crucial for introducing fluorine atoms into organic molecules, significantly impacting drug discovery and material science due to the unique properties imparted by fluorine (Umemoto et al., 2010).

Antimicrobial Compound Synthesis

Chundawat et al. (2016) presented a strategic synthesis of novel difluoromethylated compounds with potential antimicrobial activities. The methodology includes direct fluorination, which is relevant to the synthesis and application of compounds like this compound, showcasing its potential in developing new antimicrobial agents (Chundawat et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some indole derivatives are known to interact with melatonin receptors, exhibiting antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, given the known activities of other indole derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

Properties

IUPAC Name

(E)-1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXKVXYFTOPCBS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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